3-Amino-5-methoxypyridin-4-ol dihydrochloride
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Overview
Description
3-Amino-5-methoxypyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H8N2O2·2HCl and a molecular weight of 213.06 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride typically involves the reaction of 3-amino-5-methoxypyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxypyridin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-Amino-5-methoxypyridin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxypyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methoxypyridine: A precursor in the synthesis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride.
4-Hydroxy-3-methoxypyridine: A structurally similar compound with different functional groups.
5-Methoxy-2-pyridinol: Another related compound with a methoxy group at a different position.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-amino-5-methoxy-1H-pyridin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2ClH/c1-10-5-3-8-2-4(7)6(5)9;;/h2-3H,7H2,1H3,(H,8,9);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBYMINMIKBMNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C(C1=O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673831 |
Source
|
Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105675-64-6 |
Source
|
Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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